AChE reactivator 2

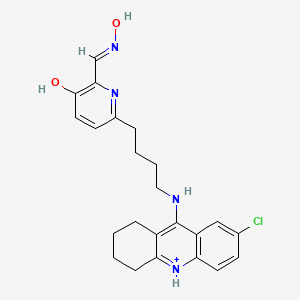

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26ClN4O2+ |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

6-[4-[(7-chloro-1,2,3,4-tetrahydroacridin-10-ium-9-yl)amino]butyl]-2-[(E)-hydroxyiminomethyl]pyridin-3-ol |

InChI |

InChI=1S/C23H25ClN4O2/c24-15-8-10-20-18(13-15)23(17-6-1-2-7-19(17)28-20)25-12-4-3-5-16-9-11-22(29)21(27-16)14-26-30/h8-11,13-14,29-30H,1-7,12H2,(H,25,28)/p+1/b26-14+ |

InChI Key |

AEGVBHAVNJPGMI-VULFUBBASA-O |

Isomeric SMILES |

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)/C=N/O |

Canonical SMILES |

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)C=NO |

Origin of Product |

United States |

Mechanism of Acetylcholinesterase Reactivation

Enzyme Inhibition by Organophosphorus Compounds

The toxicity of organophosphorus agents stems from their ability to effectively and often irreversibly block the function of acetylcholinesterase, an essential enzyme in the nervous system. nih.govmdpi.com This inhibition is a multi-step chemical process that renders the enzyme incapable of performing its physiological role. researchgate.net

"Aging" Phenomenon and Irreversible Enzyme ModificationFollowing the initial phosphorylation, the enzyme-inhibitor complex can undergo a secondary process known as "aging."nih.govThis phenomenon involves the time-dependent, non-enzymatic cleavage of an alkyl group from the bound organophosphate moiety.nih.govThe result is a negatively charged phosphyl-AChE conjugate that is exceptionally stable and refractory to reactivation by standard oxime antidotes.acs.orgnih.govThis "aged" state represents a form of irreversible enzyme modification, making timely administration of a reactivator critical.nih.gov

Table 1: States of Acetylcholinesterase Following Organophosphate Exposure

| Enzyme State | Description | Reversibility |

|---|---|---|

| Active | Normal, functional state capable of hydrolyzing acetylcholine (B1216132). | N/A |

| Inhibited (Phosphorylated) | Catalytic serine is covalently bonded to an organophosphate group. The enzyme is inactive but potentially reactivatable. wikipedia.org | Reversible with an effective reactivator. tandfonline.com |

| Aged | The phosphorylated enzyme has undergone dealkylation, resulting in a negatively charged adduct resistant to reactivation. nih.gov | Considered irreversible by standard oxime therapy. acs.orgnih.gov |

Reactivator-Mediated Dephosphorylation of Inhibited Acetylcholinesterase

The primary function of an antidote like AChE reactivator 2 is to reverse the phosphorylation of the enzyme's active site, thereby restoring its catalytic function. nih.govguidetopharmacology.org The mechanism is a targeted chemical reaction that displaces the toxic organophosphate group. guidetopharmacology.orgtandfonline.com

Pentacoordinate Transition State FormationThe nucleophilic attack by the reactivator on the phosphorus atom leads to the formation of a transient, high-energy intermediate known as a pentacoordinate transition state. In this state, the phosphorus atom is temporarily bonded to five substituents, including both the enzyme's serine oxygen and the reactivator's oxime oxygen. This structure subsequently collapses, breaking the weaker phosphorus-serine bond. This breakage frees the acetylcholinesterase, restoring its original, active form, and releases a phosphylated oxime complex.researchgate.net

Table 2: In Vitro Performance of this compound

Based on research findings from in vitro assays.

| Inhibiting Organophosphate | Performance of this compound Compared to Standard Reactivators (2-PAM, HI-6, Obidoxime) |

|---|---|

| VX | Outperformed standard reactivators. guidetopharmacology.org |

| Sarin (B92409) Surrogate (e.g., Cyclosarin) | Outperformed standard reactivators. guidetopharmacology.org |

| Tabun (B1200054) | Outperformed standard reactivators. guidetopharmacology.org |

| Ethyl Paraoxon (B1678428) | Outperformed standard reactivators. guidetopharmacology.org |

Release of Organophosphate-Reactivator Conjugate

The fundamental mechanism of acetylcholinesterase (AChE) reactivation by an oxime, such as this compound, involves a nucleophilic attack on the phosphorus atom of the organophosphate (OP) molecule that is covalently bonded to the serine residue in the enzyme's active site. wikipedia.orgacs.org This action displaces the phosphyl group from the enzyme, restoring its normal function. acs.org

Once the reactivator successfully cleaves the bond between the organophosphate and the AChE active site, a new, transient chemical entity is formed: the organophosphate-reactivator conjugate, also known as a phosphylated oxime. wikipedia.orgresearchgate.net This conjugate is then released from the active site of the now-functional enzyme. The vacated active site is then free to resume its physiological role of hydrolyzing the neurotransmitter acetylcholine. wikipedia.orgnih.gov The released OP-oxime compound is subsequently hydrolyzed within the synapse, effectively neutralizing the original toxic agent. wikipedia.org

Enzymatic and Substrate Specificity in Reactivation Processes

The efficacy of this compound is not uniform across all types of cholinesterases or against all organophosphorus inhibitors. Its potency is highly dependent on the specific molecular structures of both the enzyme it is targeting and the inhibiting agent.

This compound, like most pyridinium (B92312) oximes, demonstrates significantly greater reactivation potency for OP-inhibited AChE compared to Butyrylcholinesterase (BChE). tandfonline.comtandfonline.com This specificity is primarily attributed to critical structural differences in the active site gorges of the two enzymes. nih.govnih.gov

Although AChE and BChE share a high degree of sequence similarity, the architecture of their active sites differs in ways that are crucial for reactivator binding. nih.gov The active site gorge of AChE contains several aromatic amino acid residues that are absent in BChE. tandfonline.comnih.gov These residues form an "aromatic binding pocket" or peripheral anionic site that is essential for the proper orientation and stabilization of the reactivator molecule through stacking interactions. tandfonline.comtandfonline.com The absence of these key aromatic residues in BChE prevents the efficient binding and positioning of the reactivator, leading to a much slower and less effective reactivation process. tandfonline.comtandfonline.com Consequently, reactivators designed for AChE are often poor at reactivating BChE. tandfonline.com

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

| Active Site Gorge | Narrower, lined with 14 aromatic residues. nih.gov | Wider, lacks six of the key aromatic residues found in AChE. tandfonline.comnih.gov |

| Reactivator Binding | Possesses an aromatic binding pocket essential for efficient reactivator docking. tandfonline.comtandfonline.com | Lacks the critical aromatic binding pocket, resulting in poor reactivator binding. tandfonline.comtandfonline.com |

| Substrate Specificity | Highly specific for acetylcholine. nih.gov | Broader substrate specificity, can hydrolyze larger choline (B1196258) esters. tandfonline.com |

| Reactivation by Oximes | Generally more efficient. | Generally slow and inefficient. tandfonline.com |

The effectiveness of this compound varies considerably depending on the chemical structure of the organophosphorus inhibitor. No single oxime reactivator is universally potent against all types of nerve agents and pesticides. acs.orgnih.gov Research indicates that this compound shows promising efficacy against a range of organophosphates.

In in vitro assays, this compound has demonstrated superior performance in reactivating AChE inhibited by several nerve agents when compared to standard reactivators like Pralidoxime (B1201516) (2-PAM), HI-6, and obidoxime (B3283493). guidetomalariapharmacology.org Its potency is particularly noted against VX, a sarin surrogate, tabun, and ethyl paraoxon. guidetomalariapharmacology.org The structural differences among organophosphates, such as the nature of the leaving group and the alkyl substituents on the phosphorus atom, significantly influence how strongly they bind to AChE and how susceptible they are to nucleophilic attack by a reactivator. nih.gov For instance, agents like tabun are known to be particularly difficult to reactivate with standard oximes, highlighting the need for novel reactivators with improved and broader efficacy. nih.govnih.gov

| Organophosphorus Inhibitor | Relative Reactivation Potency of this compound |

| VX | Outperforms 2-PAM, HI-6, and obidoxime. guidetomalariapharmacology.org |

| Sarin (surrogate) | Outperforms 2-PAM, HI-6, and obidoxime. guidetomalariapharmacology.org |

| Tabun | Outperforms 2-PAM, HI-6, and obidoxime. guidetomalariapharmacology.org |

| Cyclosarin | Data indicates standard oximes like HI-6 show clinically relevant reactivation. nih.gov Specific comparative data for this compound is less detailed but falls within the effort to find broad-spectrum reactivators. |

| Paraoxon (ethyl) | Outperforms 2-PAM, HI-6, and obidoxime. guidetomalariapharmacology.org |

Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| AChE | Acetylcholinesterase |

| BChE | Butyrylcholinesterase |

| 2-PAM | Pralidoxime |

| HI-6 | Asoxime chloride |

| Obidoxime | Obidoxime chloride |

| Sarin | (RS)-Propan-2-yl methylphosphonofluoridate |

| Tabun | Ethyl N,N-dimethylphosphoramidocyanidate |

| Cyclosarin | Cyclohexyl methylphosphonofluoridate |

| Paraoxon | Diethyl (4-nitrophenyl) phosphate |

| VX | O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate |

Synthesis and Derivatization Strategies for Acetylcholinesterase Reactivators

Multi-Step Synthetic Pathways for Novel Oximes

The synthesis of novel oxime-based AChE reactivators, particularly those with complex bisquaternary structures, often necessitates multi-step pathways. These routes are designed to systematically build the target molecule, allowing for precise control over its final architecture, which is crucial for its biological activity. mmsl.cznih.gov The structure-activity relationship (SAR) studies have demonstrated that factors like the length of the connecting chain between pyridinium (B92312) rings, the position of the oxime group, and the nature of substituents significantly influence the reactivation potency. mmsl.cz

Formation of Bisquaternary Structures

Once the monoquaternary intermediate is isolated and purified, it serves as the precursor for generating the final bisquaternary structure. nih.govnih.gov This is achieved by reacting the intermediate with a second, different heterocyclic amine. nih.gov This modular approach allows for the introduction of various structural motifs into the final molecule. For instance, a monoquaternary pyridinium oxime can be reacted with substituted pyridines, quinolines, or isoquinolines to produce a diverse library of reactivators. nih.govmdpi.com

The structural characteristics of these bisquaternary compounds are critical for their efficacy. It is known that bisquaternary reactivators generally exhibit higher potency compared to their monoquaternary counterparts. mmsl.cz Structure-activity relationship studies have revealed that the length of the linker connecting the two quaternary rings is a key determinant of inhibitory and reactivation activity, with linkers of 3-4 carbon atoms often being optimal for reactivating AChE inhibited by tabun (B1200054) or pesticides. mmsl.cznih.gov Furthermore, the position of the oxime group on the pyridinium ring directly impacts performance; a group in the para- (4-) position is often favored for reactivating pesticide-inhibited AChE, while an ortho- (2-) position can be optimal in other cases. mmsl.cznih.gov

Design and Preparation of Non-Symmetrical Reactivator Analogues

The design of non-symmetrical (or asymmetric) bisquaternary reactivators allows for the combination of different structural features within a single molecule, potentially enhancing its interaction with the inhibited enzyme. nih.govmdpi.com The synthesis of these analogues inherently relies on a two-step process involving the formation of a monoquaternary intermediate as described previously. nih.govnih.gov

This synthetic strategy provides significant flexibility. The first step involves reacting a selected pyridine (B92270) aldoxime (e.g., 2-pyridinealdoxime or 4-pyridinealdoxime) with a suitable linker precursor, such as (E)-1,4-dibromobut-2-ene. mdpi.com After isolation of the resulting monoquaternary salt, the second step involves reacting it with a different pyridinium precursor. This allows for the creation of molecules where the two pyridinium rings bear oxime groups at different positions (e.g., one at the 2-position and the other at the 4-position), such as in the case of K053. nih.govmdpi.com This structural asymmetry can be beneficial for optimizing the binding and orientation of the reactivator within the AChE active site gorge.

Table 1: Reactivation of Paraoxon-Inhibited Cholinesterases by Asymmetric Oxime K053 Data extracted from a study on novel bisquaternary oximes. The table shows the percentage of reactivation at two different concentrations. nih.govnih.gov

| Enzyme | Concentration | Reactivation (%) |

|---|---|---|

| AChE | 10 µM | 2.5 |

| AChE | 100 µM | 15.6 |

| BuChE | 10 µM | 5.4 |

| BuChE | 100 µM | 10.4 |

Development of Uncharged and Zwitterionic Reactivators

A major limitation of traditional quaternary oxime reactivators is their permanent positive charge, which severely restricts their ability to cross the blood-brain barrier (BBB). acs.orgresearchgate.net Consequently, they are largely ineffective at reactivating AChE within the central nervous system (CNS), a critical site of organophosphate toxicity. acs.org To address this, significant research has focused on developing uncharged or zwitterionic reactivators that can exist in a neutral state at physiological pH, facilitating their passage across the BBB. acs.orgrsc.org

The design of these novel reactivators often involves incorporating functional groups that can be protonated or deprotonated. rsc.orgrsc.org For example, novel uncharged triazole salicylaldoxime (B1680748) derivatives have been synthesized. rsc.orgnih.gov These molecules are designed so that the triazole moiety can intramolecularly deprotonate the oxime hydroxyl group, increasing its nucleophilicity for the reactivation reaction. rsc.orgrsc.org The absence of a permanent charge is predicted to enhance their ability to cross the BBB through the lipophilic inner part of the phospholipid bilayer. rsc.org The development of such CNS-penetrant reactivators represents one of the most promising strategies in the field. acs.org

Exploration of Novel Chemical Scaffolds and Heterocyclic Moieties

To improve upon the traditional pyridinium oxime structure, researchers have explored a variety of novel chemical scaffolds and heterocyclic moieties. mmsl.cznih.govchula.ac.th This diversification aims to discover new pharmacophores that may offer improved reactivation kinetics, a broader spectrum of activity, or better CNS penetration. mmsl.cznih.gov

Isatin (B1672199) Derivatives: Isatin is a versatile and readily modifiable scaffold found in many bioactive compounds. nih.gov Novel hybrids linking an isatin core to a pyridinium 4-oxime moiety via an alkyl chain have been designed and synthesized. nih.gov In studies against paraoxon-inhibited AChE, these isatin derivatives demonstrated promising reactivation capabilities, with some compounds showing better performance than the standard antidote pralidoxime (B1201516) (2-PAM) at certain concentrations. nih.gov

Table 2: In Vitro Reactivation of Paraoxon-Inhibited AChE by Isatin Derivatives Data extracted from a study on isatin-pyridine oxime hybrids. The table shows the percentage of reactivation at two different concentrations compared to the standard reactivator 2-PAM. nih.gov

| Compound | Reactivation at 10 µM (%) | Reactivation at 100 µM (%) |

|---|---|---|

| 13b | 24.38 | 34.69 |

| 13c | 36.43 | 43.16 |

| 13e | 30.29 | 40.82 |

| 2-PAM | 22.45 | 31.63 |

Pyrazole-Oximes: Pyrazole (B372694) is another nitrogen-containing heterocycle with diverse biological activities. chula.ac.th A series of pyrazole-oxime derivatives have been synthesized and evaluated as potential AChE reactivators. chula.ac.thchula.ac.th The synthesis typically involves a multi-step process starting with the Claisen-Schmidt condensation of substituted acetophenones and aldehydes to form chalcones. chula.ac.thchula.ac.th These intermediates are then treated with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring, followed by condensation with hydroxylamine (B1172632) hydrochloride to generate the final pyrazole-oxime compounds. chula.ac.thchula.ac.th While in vitro studies against chlorpyrifos-inhibited AChE showed that most of these compounds were not potent reactivators, two derivatives, 3a and 3d, exhibited moderate activity. chula.ac.thchula.ac.th

Triazole Salicylaldoximes: As part of the effort to create uncharged reactivators, triazole salicylaldoxime derivatives have been synthesized. rsc.orgnih.gov The synthetic route involves O-propargylation of salicylaldoxime, followed by a cycloaddition reaction with an appropriate benzyl (B1604629) azide (B81097) to form the triazole ring. rsc.org These compounds are designed to have enhanced BBB permeability due to their neutrality. rsc.org The triazole ring can also act as a peripheral site ligand, which may improve the binding affinity of the reactivator to the AChE enzyme. rsc.org

Advanced Synthetic Methodologies (e.g., Click Chemistry, Multicomponent Reactions)

The development of novel acetylcholinesterase (AChE) reactivators has increasingly utilized advanced synthetic methodologies to rapidly generate diverse libraries of candidate compounds. Techniques such as click chemistry and multicomponent reactions offer significant advantages in terms of efficiency, yield, and the ability to explore a wide chemical space. While these methods have been pivotal in the synthesis of various new oxime-based reactivators, the documented synthesis of the specific compound known as "AChE reactivator 2" follows a structure-guided, multi-step linear synthesis approach rather than employing these advanced strategies.

The design of this compound was a result of structure-based optimization aimed at improving upon a preceding lead compound (reactivator 1). The primary goal was to reduce the inhibitory potency of the reactivator on the non-poisoned enzyme while maintaining or improving its reactivation efficacy for organophosphate-inhibited AChE.

The synthesis of this compound, as detailed in the literature, involves a traditional, linear synthetic pathway. This approach, while not a one-pot or click reaction, was precisely chosen to achieve the specific structural modifications predicted by molecular modeling to yield the desired pharmacological profile.

Although not used for this compound, click chemistry and multicomponent reactions represent powerful tools in the broader field of AChE reactivator development.

Click Chemistry in AChE Reactivator Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has been used to create extensive libraries of novel oxime reactivators. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the modular assembly of a nucleophilic oxime component, a linker, and a moiety designed to interact with the peripheral anionic site of the AChE enzyme. This modularity enables the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs) for AChE Reactivator Discovery

Multicomponent reactions, such as the Ugi reaction, have also been successfully employed to generate libraries of potential AChE reactivators. The Ugi four-component reaction (U-4CR) allows for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce complex, peptide-like structures. By incorporating an oxime-containing building block as one of the components, researchers can efficiently synthesize a diverse set of candidate reactivators with varied linkers and peripheral site-binding elements. This strategy has proven effective for creating novel reactivators with the potential to treat nerve agent poisoning.

Research Findings for this compound

The development of this compound was guided by X-ray crystallography and molecular docking studies of its predecessor, reactivator 1, in complex with AChE. It was observed that reactivator 1 could bind to both the catalytic and peripheral sites of the free enzyme, leading to undesirable sub-micromolar inhibition. The strategic modification in reactivator 2, specifically the chlorination of the tetrahydroacridine moiety, was predicted to disfavor binding at the catalytic site of the apo-enzyme, thereby reducing its inhibitory activity.

Kinetic analysis confirmed the success of this structure-based design. This compound displayed a significantly reduced inhibition of the non-poisoned enzyme compared to reactivator 1, while largely retaining its potent reactivation efficacy for AChE inhibited by various nerve agents and their surrogates.

| OP-hAChE Conjugate | Reactivator | kr2 (M-1min-1) | Fold Improvement vs. 2-PAM |

|---|---|---|---|

| VX-hAChE | Reactivator 2 | 1.6 x 104 | 27 |

| 2-PAM | 5.9 x 102 | - | |

| HI-6 | 1.1 x 104 | 18.6 | |

| Obidoxime (B3283493) | 1.3 x 104 | 22 | |

| NIMP-hAChE (Sarin Surrogate) | Reactivator 2 | 3.6 x 103 | 10 |

| 2-PAM | 3.6 x 102 | - | |

| HI-6 | 3.7 x 103 | 10.3 | |

| Obidoxime | 1.0 x 102 | 0.3 | |

| Paraoxon-hAChE | Reactivator 2 | 4.2 x 103 | 140 |

| 2-PAM | 3.0 x 101 | - | |

| HI-6 | 2.2 x 101 | 0.7 | |

| Obidoxime | 1.2 x 102 | 4 |

Data sourced from scientific publications detailing the kinetic analysis of this compound.

| Compound | IC50 (µM) |

|---|---|

| Reactivator 1 | 0.12 |

| Reactivator 2 | 1.2 |

Data highlights the successful 10-fold decrease in inhibitory potency of this compound compared to its lead compound.

Structure Activity Relationship Sar Studies

Impact of Quaternary Nitrogen Presence on Reactivator Efficacy

The presence of a quaternary nitrogen atom within the reactivator molecule is fundamental for its interaction with AChE pitt.edu. This positively charged moiety is essential for strong recognition and binding at the enzyme's active site, particularly within the gorge leading to the catalytic serine pitt.edu. Furthermore, the quaternary nitrogen lowers the pKa of the oxime group, shifting it to a more physiologically relevant range (around 9) which facilitates the deprotonation to the more nucleophilic oximate anion required for reactivation pitt.edu. Bis-quaternary reactivators, possessing two such charged centers, generally exhibit higher potency compared to their mono-quaternary counterparts mmsl.cz. However, the inherent positive charge of quaternary nitrogens can also present a challenge, as it limits the ability of these compounds to effectively cross the blood-brain barrier (BBB), thereby reducing their efficacy in reactivating AChE within the central nervous system (CNS) science.govbpp.czresearchgate.net.

Influence of Pyridinium (B92312) Ring Substitution (Position of Oxime Group)

The precise location of the oxime group on the pyridinium ring is a significant determinant of a reactivator's efficacy mmsl.czresearchgate.netkoreascience.krnih.gov. Studies have indicated that oximes positioned at the 3-position of the pyridinium ring are typically the least effective reactivators koreascience.kr. In contrast, oximes situated at the 4-position are generally considered the most potent, especially in reactivating AChE inhibited by pesticides koreascience.kr. For mono-quaternary oximes, research has shown that placing the oxime nucleophile at the meta position resulted in the highest observed AChE inhibition mmsl.cz. The compound K203, recognized for its superior reactivation capabilities, features its oxime group at the 4-position of the pyridinium ring nih.gov.

Table 1: Influence of Oxime Position on AChE Reactivation Efficacy

| Oxime Position on Pyridinium Ring | Relative Efficacy/Inhibition | Supporting Evidence |

| 3-position | Least effective | koreascience.kr |

| Meta-position (mono-quaternary) | Highest inhibition | mmsl.cz |

| 4-position | Most potent | koreascience.kr, nih.gov |

Role of Inter-Pyridinium Linker Length and Structure

Table 2: Influence of Linker Length on AChE Reactivation Efficacy

| Linker Type/Length | Relative Efficacy/Inhibition | Supporting Evidence |

| Longer linker (bis-pyridinium) | Increased inhibition | mmsl.cz |

| 3-atom saturated carbon linker | Potentially higher potency | psu.edu |

| 4-carbon linkage (e.g., K203) | High efficacy | nih.gov |

Conformational Flexibility and Orientational Preferences within the Enzyme Active Site

The ability of a reactivator molecule to adopt specific conformations and orientations within the AChE active site is critical for its effectiveness psu.eduresearchgate.net. Conformational flexibility allows the molecule to adapt to the enzyme's architecture, facilitating optimal binding and positioning of the nucleophilic oxime group for attack on the phosphorylated serine residue psu.eduresearchgate.net. Molecular modeling techniques, including docking and molecular dynamics simulations, are invaluable tools for understanding these interactions, including charge density distribution and electrostatic properties within the enzyme's active site gorge researchgate.netscience.gov. The precise fit and orientation, influenced by the molecule's flexibility, are essential for overcoming potential steric hindrances and achieving efficient reactivation psu.edu.

Relationship Between Reactivator Structure and Enzyme Inhibition Potency

Compound List

2-PAM (Pralidoxime)

HI-6 (Asoxime)

Trimedoxime

K203

K027

K048

K074

K075

K109

K033

K112

BI-6

pro-2-PAM

Oximes 15, 20, 55

α-glucoconjugate 4′

β-riboconjugate 5

K727

K733

Enzyme Reactivator Interactions and Molecular Recognition

Binding Modes of Acetylcholinesterase Reactivators within the Active Site Gorge

The binding of oxime reactivators within the ~20 Å deep active site gorge of AChE is a critical prerequisite for the reactivation process. nih.govnih.gov X-ray crystallography and molecular modeling studies have revealed that reactivators can adopt several binding modes, which can be broadly categorized as "productive" or "non-productive". nih.govornl.gov A productive binding pose is one in which the reactivator's nucleophilic oxime group is oriented appropriately to attack the phosphorus atom of the organophosphate (OP) moiety covalently bound to the catalytic serine. nih.gov In contrast, a non-productive orientation positions the oxime group away from the inhibited serine, preventing reactivation. ornl.govresearchgate.net

For instance, studies with the imidazole-based oxime reactivator RS-170B in human AChE (hAChE) have shown that it can bind in a non-productive pose where the reactive aldoxime group points away from the catalytic serine. nih.govornl.gov However, upon inhibition of the enzyme with the nerve agent VX, the same reactivator can undergo substantial conformational changes to adopt a "semi-productive" orientation, suggesting that the active site gorge is more dynamic than previously thought. nih.govornl.gov

Bis-pyridinium reactivators, which feature two heterocyclic rings, often utilize a binding mode where one ring interacts with the Peripheral Anionic Site (PAS) at the gorge entrance, while the other ring extends deeper into the gorge towards the catalytic active site (CAS). nih.govnih.gov The conformation of the reactivator is crucial; some reactivators enter the gorge in a flattened conformation, while others adopt a perpendicular arrangement between their two heteroaromatic rings. nih.gov The specific binding mode is influenced by the structure of both the reactivator and the inhibiting organophosphate. nih.gov

| Reactivator Type | Common Binding Characteristics | Binding Mode Example |

| Bis-pyridinium Oximes (e.g., HI-6) | One pyridinium (B92312) ring binds at the PAS, the other extends towards the CAS. nih.govnih.gov | The carboxyamino-pyridinium ring of HI-6 is sandwiched by Tyr124 and Trp286 at the PAS. nih.gov |

| Imidazole-based Oximes (e.g., RS-170B) | Can adopt both non-productive and semi-productive poses. nih.govornl.gov | In native hAChE, binds in a non-productive pose; shifts to a semi-productive pose in VX-inhibited hAChE. nih.gov |

| Monopyridinium Oximes (e.g., Pralidoxime) | Located wholly inside the active site, interacting with residues of the CAS. tandfonline.com | Interacts with Trp86, Tyr337, and Gly448. tandfonline.com |

Key Amino Acid Residues Mediating Reactivator Binding and Reactivation

The journey of a reactivator through the active site gorge is guided by interactions with numerous amino acid residues that line the path from the PAS to the CAS.

The active site of AChE contains a catalytic triad (B1167595) of Ser203, His447, and Glu334, which is essential for the hydrolysis of acetylcholine (B1216132). nih.govnih.gov In organophosphate poisoning, the hydroxyl group of Ser203 becomes covalently modified, forming a stable phosphoserine conjugate that inactivates the enzyme. nih.govnih.gov The primary goal of a reactivator is to cleave this bond. nih.gov For reactivation to occur, the oxime group of the reactivator must be positioned in close proximity to the phosphorus atom attached to Ser203 to facilitate a nucleophilic attack. nih.govnih.gov The catalytic histidine (His447) is thought to play a role by acting as a general base, accepting a proton from the oxime's hydroxyl group to enhance its nucleophilicity. nih.gov The chirality of the organophosphate moiety conjugated to Ser203 can also influence the stability of the complex and the kinetics of reactivation. nih.gov

The PAS is located at the entrance to the active site gorge and serves as an initial binding site for substrates and inhibitors. nih.govembopress.org This region is rich in aromatic residues and plays a critical role in guiding reactivators, particularly bis-pyridinium compounds, into the gorge. nih.govnih.gov Key residues at the PAS include:

Trp286: This residue is a major player in binding the peripheral ring of bis-quaternary reactivators like HI-6 through cation-π stacking interactions. nih.govtandfonline.com Binding of some reactivators can induce a conformational change in Trp286, allowing for a π-π sandwich formation. nih.gov

Tyr72 and Tyr124: These aromatic residues work in concert with Trp286 to form a binding pocket for the reactivator's peripheral ring. tandfonline.comnih.gov The carboxyamino-pyridinium ring of HI-6, for example, can be sandwiched between Tyr124 and Trp286. nih.gov Site-directed mutagenesis studies have confirmed that Tyr124 is particularly critical for the enhanced potency of certain H-oximes. nih.gov

Asp74: The anionic nature of this residue contributes to the electrostatic attraction of the positively charged quaternary moieties of many reactivators. nih.govnih.gov Hydrogen bonds between the reactivator and Asp74 can further stabilize the complex. mdpi.com

Substitution of these key PAS residues has a significant influence on the reactivation kinetics, especially for bisquaternary reactivators. nih.gov

Beyond the PAS, the active site gorge is lined with several aromatic residues that create distinct binding pockets. The choline-binding subsite, which accommodates the quaternary ammonium (B1175870) group of acetylcholine, is primarily formed by Trp86 and Tyr337. nih.govnih.gov This pocket is also a key interaction site for the second heterocyclic ring of bis-pyridinium reactivators or for monopyridinium reactivators like pralidoxime (B1201516). tandfonline.com

Interactions within these pockets are crucial for correctly orienting the reactivator for its function. For example, in some complexes, a pyridinium fragment of the reactivator interacts with Trp86 in a parallel position. nih.gov Tyr337 also plays a significant role in stabilizing ligands through hydrophobic interactions. mdpi.comdrugbank.com The combination of interactions at the PAS (Trp286, Tyr124, Tyr72) and deeper within the gorge (Trp86, Tyr337) ensures that the reactivator spans the distance from the gorge entrance to the catalytic site, positioning the oxime for its chemical action. nih.govtandfonline.com

| Site/Pocket | Key Residues | Role in Reactivator Binding |

| Catalytic Active Site (CAS) | Ser203, His447, Glu334 | Target site for dephospho-rylation; positions the oxime for nucleophilic attack. nih.govnih.gov |

| Peripheral Anionic Site (PAS) | Trp286, Tyr72, Tyr124, Asp74 | Initial binding and guidance of reactivators into the gorge via cation-π and electrostatic interactions. nih.govnih.govnih.gov |

| Choline-Binding Subsite | Trp86, Tyr337 | Binds the second ring of bis-pyridinium oximes or the entirety of smaller reactivators. nih.govtandfonline.comnih.gov |

Electrostatic and Hydrophobic Contributions to Binding Affinity

The binding of a reactivator to AChE is driven by a combination of electrostatic and hydrophobic forces. A significant electrostatic dipole exists along the gorge axis, which helps to draw cationic ligands from the PAS towards the catalytic site. nih.gov

Electrostatic Interactions: Cation-π interactions are a dominant force, occurring between the positively charged quaternary nitrogen atoms of pyridinium or imidazole (B134444) rings and the electron-rich faces of aromatic residues like Trp286, Trp86, and Tyr337. nih.govnih.gov Hydrogen bonds also contribute to the stability and orientation of the reactivator, for instance, between the reactivator's oxime or linker groups and residues like Tyr124 or Asp74. nih.govmdpi.com

The balance of these forces is critical; a strong binding affinity is necessary to ensure the reactivator can effectively compete for the active site, but the binding must not be so tight as to inhibit the subsequent chemical reaction and product release.

Conformational Dynamics of Enzyme-Reactivator Complexes

Historically, AChE was often viewed as a conformationally rigid structure. nih.gov However, recent studies using room-temperature X-ray crystallography and molecular dynamics simulations have revealed that both the enzyme and the bound reactivators are conformationally dynamic. nih.govornl.govresearchgate.net Reactivators themselves are flexible molecules, and this flexibility is essential for them to navigate the narrow gorge and adapt from an initial binding state to a transition state for the chemical reaction. nih.gov

The binding of a reactivator can induce conformational changes in the enzyme's side chains, such as the movement of Trp286 at the PAS. nih.gov Conversely, inhibition of the enzyme can trigger conformational changes in a bound reactivator, shifting it from a non-productive to a more productive pose. nih.govornl.gov This dynamic interplay suggests that the enzyme's active site is not a static lock but a flexible environment. Understanding these dynamics is crucial for the design of new reactivators, as it highlights the need to account for the flexibility of both the ligand and the protein target to optimize binding and efficacy. nih.govresearchgate.net

In Vitro Evaluation of Reactivator Efficacy

Standardized Reactivation Protocols (e.g., Ellman's Method)

The efficacy of AChE reactivators, including "AChE reactivator 2," is commonly assessed using standardized in vitro assays. The Ellman's method, which measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine, is a widely employed technique guidetopharmacology.orgnih.govresearchgate.net. This method utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen to detect the released thiol group, allowing for the spectrophotometric determination of enzyme activity nih.govrsc.org. Studies involving "this compound" would typically employ such assays to quantify the degree of AChE reactivation following inhibition by various OP compounds guidetopharmacology.orgnih.gov.

Determination of Reactivation Kinetics (e.g., Second-Order Kinetic Constants)

Beyond simply measuring the extent of reactivation, the kinetics of the process are crucial for understanding the efficiency and speed of an AChE reactivator. This involves determining kinetic parameters such as the second-order rate constants (k2) for the reactivation reaction nih.gov. These constants provide insight into how quickly the reactivator can cleave the OP-enzyme bond and restore enzyme function. Research into "this compound" would aim to quantify these kinetic parameters to characterize its performance guidetopharmacology.orgnih.gov.

Comparative Reactivation Potency Against Different Organophosphorus Adducts

A key aspect of evaluating AChE reactivators is their potency against AChE inhibited by a range of organophosphorus compounds. "this compound" has demonstrated superior performance in in vitro assays compared to reference reactivators like 2-PAM, HI-6, and obidoxime (B3283493) when tested against AChE inhibited by various OP nerve agents, including VX, a sarin (B92409) surrogate, tabun (B1200054), and ethyl paraoxon (B1678428) guidetopharmacology.org. This comparative analysis helps to establish the reactivator's spectrum of activity against different types of OP adducts guidetopharmacology.orgresearchgate.netnlk.cz.

Species-Specific Reactivation Differences (e.g., Human vs. Eel AChE, Human Brain vs. Rodent Brain AChE)

The efficacy of AChE reactivators can vary significantly depending on the species and tissue source of the AChE enzyme. Studies may compare the reactivation potency of "this compound" on human AChE versus AChE from other species, such as eel AChE, or between different tissues within the same species, like human brain versus rodent brain AChE guidetopharmacology.orgresearchgate.net. Understanding these species-specific differences is vital for extrapolating findings from preclinical models to human therapeutic potential guidetopharmacology.orgresearchgate.net.

Assessment of Reactivator Potency at Varying Concentrations

The dose-response relationship is fundamental to characterizing any therapeutic agent. For "this compound," in vitro studies would assess its reactivation potency across a range of concentrations guidetopharmacology.orgnlk.czdtic.milnlk.czarxiv.org. This allows for the determination of optimal concentration ranges and the establishment of concentration-dependent efficacy profiles. Such data are essential for understanding how the compound's effectiveness scales with increasing exposure levels.

Evaluation of Reactivators as Reversible Acetylcholinesterase Inhibitors

While primarily designed as reactivators, some compounds may also exhibit intrinsic inhibitory activity against AChE. Evaluating whether "this compound" acts as a reversible AChE inhibitor in the absence of OP inhibition is also an important consideration nlk.cz. This assessment helps to fully characterize the compound's pharmacological profile and potential off-target effects.

Compound List

this compound

2-PAM (Pralidoxime)

HI-6

Obidoxime

VX

Sarin

Tabun

Ethyl paraoxon

Paraoxon

Echothiophate

Cyclosarin

Soman

Computational and in Silico Approaches to Reactivator Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of AChE reactivators, docking simulations are crucial for understanding how compounds like 2-PAM interact with the enzyme's active site, particularly after it has been inhibited by an organophosphorus (OP) agent.

Research has shown that for 2-PAM to be effective, its oxime group must be positioned correctly to perform a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. nih.gov Docking studies help to rationalize the structure-activity relationships (SAR) observed in different 2-PAM analogs. nih.govacs.org For instance, simulations of 2-PAM and its derivatives with paraoxon-inhibited human AChE have been used to identify feasible binding modes that correlate with experimental reactivation data. nih.gov These studies often utilize crystal structures of the inhibited enzyme, such as the human AChE inhibited by paraoxon (B1678428), which has been co-crystallized with 2-PAM in a non-productive binding mode (PDB entry 5HFA). nih.govnih.gov Computational docking can then explore alternative, productive binding poses where the reactivator is correctly oriented for the chemical reaction. nih.gov Key interactions often involve the aromatic residues lining the active site gorge of AChE. nih.gov

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Target Structure | Human AChE inhibited by OP agents (e.g., paraoxon, sarin (B92409), VX). Crystal structures like PDB: 5HFA are often used as a starting point. | Provides a realistic 3D model of the inhibited enzyme for docking calculations. | nih.govnih.gov |

| Binding Pose | Docking explores both unproductive and productive binding modes. The productive "near attack conformation" (NAC) is sought. | A productive pose is essential for the nucleophilic attack of the oxime on the phosphorus atom, leading to reactivation. | nih.gov |

| Key Interactions | Interactions with aromatic residues in the active site gorge (e.g., Trp86, Tyr341) and the catalytic triad (B1167595) are analyzed. | These interactions stabilize the reactivator in the active site, facilitating the correct orientation for the reactivation reaction. | naist.jp |

| SAR Rationalization | Docking results help explain why certain analogs of 2-PAM show higher or lower reactivation efficiency. | Guides the rational design of new analogs with improved binding affinity and efficacy. | nih.govacs.org |

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the stability of the reactivator within the AChE active site and to observe conformational changes in both the enzyme and the ligand.

Classical MD simulations have been applied to study the interactions between 2-PAM and OP-inhibited human AChE (HuAChE). scielo.brresearchgate.net These simulations show that 2-PAM can penetrate the active site gorge and remain stable in a region favorable for the dephosphorilation reaction. scielo.brresearchgate.net The stability of the simulation is often assessed by calculating the root mean squared displacement (RMSD) of the system's atoms over time; a stable system will show oscillations around an average value. scielo.bracs.org For example, simulations have shown that after an initial period, the RMSD of the 2-PAM-AChE complex stabilizes, indicating a good dynamic equilibrium. scielo.br Furthermore, MD simulations have highlighted the importance of the positive charge on 2-PAM for its transport into and retention within the electrostatically rich active site gorge. scielo.br Simulations comparing 2-PAM with its neutral and anionic analogs demonstrated that the uncharged versions have a tendency to leave the active site. scielo.brresearchgate.net

| Simulation Aspect | Key Observation | Implication for Reactivation | Reference |

|---|---|---|---|

| System Stability (RMSD) | The system typically stabilizes after a few nanoseconds (ns) of simulation, with RMSD values oscillating between 1.8 and 2.4 Å. | Indicates that the 2-PAM-AChE complex forms a stable and persistent interaction, which is a prerequisite for the reactivation reaction. | scielo.bracs.org |

| Position in Active Site | 2-PAM remains in the active site, with the distance between its oxime oxygen and the inhibitor's phosphorus atom stabilizing at around 4-5 Å. | This distance is suitable for a nucleophilic attack, suggesting MD simulations can predict favorable prereactive states. | scielo.br |

| Role of Charge | The positive charge on the pyridinium (B92312) ring is crucial for guiding 2-PAM into the active site and maintaining its position through favorable electrostatic interactions. | Explains why cationic oximes are generally more effective and highlights a key feature for designing new reactivators. | scielo.br |

| Interacting Residues | MD simulations identify key amino acid residues (e.g., Trp86, Tyr124, Tyr337, His447) that interact with and stabilize 2-PAM. | Provides a detailed map of the binding pocket, offering targets for modification in next-generation reactivators to enhance binding. | researchgate.net |

Quantum Chemical Calculations for Reactivation Mechanism Elucidation

To understand the chemical reaction of reactivation at the electronic level, quantum mechanics (QM) methods are employed. Often, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is used. In QM/MM, the chemically active region (the reactivator, the OP-serine adduct, and key catalytic residues) is treated with high-accuracy QM methods, while the rest of the protein and solvent are treated with more computationally efficient MM methods. scielo.brresearchgate.net

QM/MM studies have been instrumental in elucidating the step-by-step mechanism of AChE reactivation by 2-PAM. scielo.brnih.gov The reaction is proposed to occur via a nucleophilic bimolecular substitution (S_N2) mechanism, starting with the attack of the deprotonated oxime on the phosphorus atom, which leads to the formation of a trigonal bipyramidal transition state (TS). nih.gov These calculations can determine the energy barrier (activation energy) for the reaction. For the reactivation of VX-inhibited AChE by deprotonated 2-PAM, the energy barrier was calculated to be relatively low, suggesting the reaction is feasible. nih.gov Studies have also shown that the energy of the system stabilizes at a much lower value after the reaction, indicating a spontaneous and energetically favorable process. scielo.br These theoretical studies provide strong evidence that the deprotonated form of the oxime is the active species in the reactivation mechanism. nih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Reaction Mechanism | Proposed as a two-step addition-elimination process, initiated by an S_N2-type nucleophilic attack. | Provides a detailed chemical pathway, allowing for the rationalization of reactivator efficiency. | nih.gov |

| Active Species | The deprotonated form of 2-PAM (the oximate) is the active nucleophile, with a lower energy barrier for reaction than the protonated form. | Highlights the importance of the reactivator's pKa, as it must be deprotonated at physiological pH to be effective. | nih.gov |

| Transition State (TS) | A trigonal bipyramidal transition state is formed around the phosphorus atom. | Characterizing the TS is crucial for understanding the reaction kinetics and designing molecules that can lower the activation energy. | nih.gov |

| Activation Energy | Calculated to be approximately 19.96 kJ/mol for deprotonated 2-PAM with VX-inhibited AChE. | A lower energy barrier corresponds to a faster reaction rate, a key goal in the design of improved reactivators. | nih.gov |

Prediction of Physicochemical Properties Relevant to Enzyme Interaction

The effectiveness of a reactivator like 2-PAM depends not only on its interaction with the enzyme but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). researchgate.net A critical challenge for 2-PAM is its limited ability to cross the blood-brain barrier (BBB) due to its permanent positive charge (hydrophilicity), which restricts its efficacy against nerve agents that affect the central nervous system (CNS). nih.govacs.org

In silico tools and quantitative structure-property relationship (QSPR) models are widely used to predict these crucial properties for new drug candidates. nih.govsemanticscholar.org For 2-PAM and its analogs, properties such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and pKa are calculated to estimate their potential for BBB penetration and oral bioavailability. nih.govguidetopharmacology.org For example, the design of uncharged pro-drugs of 2-PAM, such as pro-2-PAM, is a direct result of this understanding. researchgate.net These more lipophilic precursors are designed to cross the BBB and then oxidize in the brain to the active, charged 2-PAM. researchgate.net Computational workflows can rapidly screen large libraries of potential reactivators for desirable physicochemical profiles before they are synthesized, saving significant time and resources. nih.govnih.gov

| Property | Value/Description | Relevance | Reference |

|---|---|---|---|

| Molecular Weight | ~137.16 g/mol (cation) | Low molecular weight is generally favorable for drug-likeness. | guidetopharmacology.org |

| Charge | Permanent positive charge (quaternary ammonium). | Limits BBB penetration, reducing CNS efficacy. This is a primary target for optimization. | nih.govacs.org |

| Solubility | Freely soluble in water. | High water solubility is good for intravenous formulation but contributes to poor membrane permeability. | jddtonline.info |

| logP (Octanol-Water Partition Coefficient) | Low/negative values, indicating hydrophilicity. | A key predictor of BBB permeability; higher logP is needed for CNS activity. | nih.gov |

| pKa | The acidity of the oxime group is crucial for its nucleophilicity. | The oxime must be deprotonated to act as a nucleophile. The pKa determines the fraction of active species at physiological pH. | nih.gov |

In Silico Screening and Lead Optimization

In silico screening, or virtual screening, is a powerful strategy to identify promising lead compounds from large chemical databases. researchgate.netmdpi.com Known reactivators like 2-PAM often serve as a benchmark or a starting point for these campaigns. nih.gov The process typically involves filtering large compound libraries based on physicochemical properties (e.g., Lipinski's rule of five, CNS penetration parameters) to select for "drug-like" molecules. nih.govresearchgate.net The remaining compounds are then docked into the active site of the inhibited AChE to predict their binding affinity and pose. ijpsr.com

This approach allows for the rapid evaluation of millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. mdpi.com Furthermore, computational methods are integral to lead optimization. nih.gov Once a promising hit is identified, its structure can be systematically modified in silico to improve its properties. For example, researchers have designed new analogs of 2-PAM by adding electron-donating groups to enhance their reactivation potency, using docking and QM calculations to guide the modifications. nih.gov This iterative cycle of computational design, prediction, and experimental validation accelerates the development of novel AChE reactivators with superior efficacy and broader spectrums of activity compared to existing antidotes. nih.gov

Preclinical Research and Development Considerations for Future Acetylcholinesterase Reactivators

Overcoming Limitations of Existing Reactivators

Current reactivators, often quaternary oximes, face challenges that limit their clinical effectiveness, particularly in cases of poisoning by chemical warfare nerve agents (CWNAs) and certain pesticides. nih.govnih.gov The primary goals of ongoing research are to enhance central nervous system (CNS) efficacy, broaden the spectrum of activity, and address the phenomenon of enzyme "aging."

A major drawback of standard oximes, such as pralidoxime (B1201516) (2-PAM), is the presence of a quaternary nitrogen atom, which imparts a positive charge and severely restricts their ability to cross the blood-brain barrier (BBB). nih.govbiorxiv.org This limitation leaves the central nervous system vulnerable, as these agents cannot efficiently reactivate inhibited AChE in the brain, where severe and potentially lethal effects of OP poisoning manifest. biorxiv.orgnih.gov

To address this, several strategies are under investigation:

Development of Uncharged Oximes: Researchers are focusing on creating novel uncharged oximes that can more readily diffuse across the lipophilic BBB. nih.gov This approach is considered one of the more promising strategies to improve the bioavailability of reactivators in the CNS and enhance the therapeutic management of OP poisoning. nih.gov

Lipophilic Compound Conjugation: Another approach involves conjugating oximes with lipophilic compounds to increase their lipid solubility and facilitate passive diffusion into the brain. nih.gov

Targeted Delivery Systems: The use of nanocarriers and other delivery systems to transport existing reactivators across the BBB is a key area of research. nih.govnih.gov This includes the use of nanoparticles and liposomes, which can encapsulate the drug and facilitate its entry into the CNS. nih.govnih.gov

The efficacy of current reactivators varies significantly depending on the specific OP compound. nih.gov For instance, 2-PAM is not uniformly effective against the diverse range of OP nerve agents and pesticides. nih.gov This has created a demand for "broad-spectrum" reactivators capable of effectively treating poisoning from a wide array of OP agents. nih.govnih.gov

Research efforts in this area include:

Synthesis of Novel Oximes: The development of chemically novel oximes is a primary strategy. nih.govnih.gov Scientists are designing and synthesizing new compounds, such as bispyridinium oximes, with structural modifications intended to improve their binding and reactivation kinetics against a wider range of OP-AChE adducts. nih.govfrontiersin.org

Combination Therapies: Investigating cocktails of different oximes is another approach to broaden the coverage against various OPs. nih.gov

Non-Oxime Reactivators: Exploration into non-oxime based reactivators is also underway to find alternative chemical scaffolds that may offer broader efficacy. nih.gov The goal is to rationally design antidotes by understanding the complex molecular interactions between the reactivator, the inhibited enzyme, and the specific OP agent involved. nih.gov

Following initial inhibition of AChE by an OP agent, a secondary chemical process known as "aging" can occur. stackexchange.comnih.gov This process involves the dealkylation of the phosphylated enzyme, resulting in a monoanionic adduct that is highly resistant to cleavage by traditional oxime reactivators. nih.govnih.gov This renders the enzyme permanently inactive. researchgate.net

Until recently, reactivating aged AChE was considered impossible. stackexchange.com However, new research has shown promise in this area:

Realkylation of the Aged Adduct: A primary strategy is to use medicinal agents that can realkylate the negatively charged aged adduct. nih.gov This would theoretically convert it back to a neutral state that could then be reactivated by a standard oxime like 2-PAM. nih.gov Substituted 2-methoxy-1-methylpyridiniums have been studied as potential methyl transfer agents for this purpose. nih.gov

Novel Reactivator Classes: Certain compounds, such as Mannich bases, have been shown not only to reactivate OP-inhibited AChE but also to recover activity from the aged form in a process termed "resurrection". nih.govnih.gov While promising, this research is still in early stages, and the compounds have demonstrated slow reaction times in experimental settings. stackexchange.com For example, one of the most active compounds resurrected only 12% of methylphosphonate-aged AChE in 24 hours at a 4 mM concentration. stackexchange.com

Novel Delivery Systems for Improved Efficacy (e.g., Liposomal Formulations)

To overcome the significant hurdle of the BBB, researchers are increasingly turning to novel drug delivery systems. nih.gov Liposomes, which are biocompatible vesicles capable of encapsulating both hydrophilic and lipophilic drugs, have emerged as a particularly promising platform. semanticscholar.org

Cationic liposomes have been specifically designed to enhance brain delivery. nih.govnih.gov The positive surface charge facilitates interaction with the negatively charged nasal mucosa, potentially improving transport into the brain via the intranasal route. researchgate.net Studies using 2-PAM as a model drug have demonstrated the potential of this approach.

Key findings from research on liposomal delivery of 2-PAM include:

| Formulation | Key Characteristics | Efficacy | Source |

| Cationic Liposomes (intranasal) | High encapsulation efficiency (~90%); Hydrodynamic diameter ~100 nm. | Reactivated 12 ± 1% of paraoxon-inhibited brain AChE. | nih.govresearchgate.net |

| Imidazolium-based Cationic Liposomes (intravenous) | Designed to readily pass into the brain. | Reactivated brain AChE in paraoxon-poisoned rats by 25% and significantly reduced neuronal death. | nih.gov |

These liposomal formulations not only improve brain bioavailability but can also offer sustained-release properties, potentially prolonging the therapeutic window for the reactivator. semanticscholar.orgresearchgate.net

Integration of Multi-Disciplinary Research Methodologies (e.g., Chemical Synthesis, Computational Modeling, In Vitro and In Vivo Assays)

The development of new AChE reactivators is a complex process that relies on the integration of multiple scientific disciplines.

Chemical Synthesis: This is the foundation of new reactivator discovery. Chemists design and create novel molecules, often modifying existing scaffolds like pyridinium (B92312) oximes, to enhance properties such as BBB penetration or broad-spectrum efficacy. nih.govresearchgate.net This involves multi-step synthetic pathways to produce compounds for further testing. nih.gov

Computational Modeling: Molecular docking and other computational simulations are crucial for rationally designing new drugs. nih.gov These models allow researchers to predict how a potential reactivator will bind to the active site of both native and OP-inhibited AChE. nih.gov This helps in understanding structure-activity relationships and prioritizing which novel compounds to synthesize and test. rsc.org

In Vitro and In Vivo Assays: A battery of tests is required to evaluate the efficacy of new compounds. In vitro assays measure the reactivation potency of a new drug against AChE inhibited by various OPs in a controlled environment. nih.govnih.gov Promising candidates then advance to in vivo studies in animal models to assess their ability to reactivate AChE in different tissues (blood, brain, diaphragm) and ultimately, to protect against the lethal effects of OP poisoning. frontiersin.org

This integrated approach, from computer-aided design to synthesis and biological testing, is essential for efficiently identifying and developing the next generation of AChE reactivators.

Comparative Efficacy Studies with Established Reactivators (e.g., 2-PAM, Obidoxime (B3283493), HI-6, Trimedoxime)

A critical component of preclinical research is the direct comparison of novel reactivators against established therapies. These studies provide essential data on whether a new compound offers a significant advantage over existing options like 2-PAM, Obidoxime, HI-6, and Trimedoxime.

Efficacy can vary dramatically based on the specific organophosphate inhibitor. For example:

Against Tabun (B1200054) , Trimedoxime has been shown to be a highly efficacious reactivator, capable of reactivating over 40% of inhibited AChE in vitro at higher concentrations, outperforming Obidoxime and HI-6. semanticscholar.org In contrast, the reactivation efficacy of Obidoxime and HI-6 against tabun-inhibited AChE is often below 20%. semanticscholar.org

For Paraoxon (B1678428) -inhibited AChE, Obidoxime and Trimedoxime have demonstrated the best reactivation, proving superior to Pralidoxime and HI-6. frontiersin.org

Against VX , HI-6 has shown higher affinity and a greater velocity of reactivation in in vitro studies compared to 2-PAM. acs.org

In cases of poisoning by various organophosphorus insecticides , Trimedoxime was found to be the most effective oxime in a comparative rat study, while Obidoxime, Pralidoxime, and HI-6 showed lower effectiveness against certain phosphonates and phosphorothiolates. researchgate.net

These comparative studies are vital for identifying compounds with a broader spectrum of activity or superior potency against specific, difficult-to-treat nerve agents.

Conclusion and Future Research Directions

Summary of Advancements in Acetylcholinesterase Reactivator Science

The primary mechanism of action for AChE reactivators is the nucleophilic displacement of the phosphyl group from the serine residue in the active site of the AChE enzyme, which has been irreversibly inhibited by an organophosphate. guidetopharmacology.orgacs.org The classic AChE reactivators, such as pralidoxime (B1201516) (2-PAM), are quaternary pyridinium (B92312) oximes. tandfonline.comnih.gov Their positively charged nature, however, limits their ability to cross the blood-brain barrier (BBB), reducing their efficacy against centrally acting nerve agents. acs.orgtandfonline.com

Recognizing this limitation, a significant advancement has been the development of novel reactivators with improved brain penetrance. guidetopharmacology.orgnih.gov One such example is AChE reactivator 2, which was designed through structure-based optimization with the goal of enhanced efficacy and the ability to enter the central nervous system. guidetopharmacology.org In vitro studies have demonstrated that this compound is more effective than standard reactivators like 2-PAM, HI-6, and obidoxime (B3283493) in reactivating AChE inhibited by various organophosphorus agents, including VX, a sarin (B92409) surrogate, tabun (B1200054), and ethyl paraoxon (B1678428). guidetopharmacology.org

Further advancements include the exploration of non-oxime reactivators, such as Mannich bases, which have shown the remarkable ability to not only reactivate inhibited AChE but also to recover activity from the "aged" form of the enzyme—a state previously considered largely irreversible. nih.gov The process of aging involves the dealkylation of the phosphylated enzyme, resulting in an anionic adduct that is resistant to traditional oxime therapy. mdpi.com The potential to reverse aging represents a paradigm shift in the field.

Researchers have also employed multicomponent reactions, like the Ugi reaction, to rapidly synthesize diverse libraries of both charged and uncharged oxime reactivators, accelerating the discovery of new potential candidates. nih.gov Additionally, strategies to enhance BBB penetration of existing reactivators have been investigated, including the use of nanoparticulate transport systems and the inhibition of P-glycoprotein efflux pumps. acs.org

Identification of Persistent Research Gaps

Despite these advancements, several critical research gaps remain. A major challenge is the development of a truly broad-spectrum reactivator. nih.govnih.gov The effectiveness of current oximes is highly dependent on the specific organophosphate that caused the inhibition. nih.gov For instance, while some reactivators are effective against sarin-inhibited AChE, they may be poor reactivators for tabun-inhibited AChE. nih.gov This lack of universal efficacy complicates treatment in situations where the specific nerve agent is unknown. nih.gov

The issue of blood-brain barrier penetration continues to be a significant hurdle. acs.orgnih.gov While neutral and more lipophilic reactivators are being designed, achieving sufficient central nervous system concentrations to be therapeutically effective remains a challenge. tandfonline.comnih.gov The in vivo performance of many promising in vitro candidates often falls short, highlighting a gap in the translation of preclinical findings to clinical utility. mdpi.com

Another persistent gap is the effective reactivation of butyrylcholinesterase (BChE). nih.gov While AChE is the primary target of organophosphates, BChE also plays a role in scavenging these toxic compounds. mdpi.com However, structural differences in the active site gorge of BChE, which lacks a key aromatic binding pocket present in AChE, render most AChE reactivators ineffective for BChE. nih.govtandfonline.com Designing reactivators that can effectively restore the function of both enzymes is an ongoing area of research.

Prospective Avenues for Next-Generation Acetylcholinesterase Reactivator Design and Development

The future of AChE reactivator design is likely to be multifaceted, focusing on overcoming the aforementioned research gaps. A key direction is the continued development of uncharged or neutral reactivators that can passively diffuse across the blood-brain barrier. acs.orgnih.gov The design of α-ketoaldoximes, such as KR-27425, which has shown a high reactivation capacity and excellent brain-to-plasma ratio in preclinical studies, exemplifies this promising approach. bioworld.com

Structure-based drug design will continue to be a cornerstone of next-generation reactivator development. guidetopharmacology.org By leveraging detailed knowledge of the AChE active site and the conformational changes that occur upon inhibition by different organophosphates, researchers can design reactivators with optimized geometries for more efficient and broader-spectrum activity. nih.gov Computational modeling and in silico screening are powerful tools that can aid in the rational design of these novel compounds.

The development of dual-target or multifunctional ligands is another exciting avenue. nih.gov This could involve designing molecules that not only reactivate AChE but also possess other beneficial properties, such as inhibiting BChE or having neuroprotective effects. The concept of "catalytic bioscavengers," where an enzyme is continuously reactivated in the bloodstream to neutralize circulating organophosphates, is also gaining traction as a prophylactic or therapeutic strategy. nih.govnih.gov

Finally, innovative delivery systems, such as nanoparticles, could play a crucial role in improving the pharmacokinetic and pharmacodynamic properties of both existing and novel reactivators. acs.org These systems could potentially enhance BBB penetration and provide sustained release of the reactivator, improving therapeutic outcomes.

Q & A

Q. What is the primary mechanism of action of AChE reactivator 2 in restoring enzyme activity?

this compound functions by nucleophilic attack on the phosphorylated serine residue in the enzyme's active site, displacing the organophosphate inhibitor. Methodologically, confirm this via in vitro kinetic assays (e.g., Ellman assay) paired with molecular docking simulations to visualize binding interactions. For robust results, compare reactivation rates across varying pH levels to assess protonation-dependent efficacy .

Q. What in vitro and in vivo models are recommended for initial efficacy testing of this compound?

Use in vitro models like human erythrocyte AChE or recombinant enzyme systems to measure reactivation kinetics. For in vivo validation, employ rodent models exposed to organophosphate analogs (e.g., paraoxon), monitoring biomarkers such as blood AChE activity and survival rates. Ensure dose-response curves are established to differentiate therapeutic efficacy from toxicity .

Q. How do researchers address solubility and bioavailability challenges in this compound formulations?

Employ co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation techniques to enhance aqueous solubility. Bioavailability can be assessed via pharmacokinetic studies measuring plasma half-life and blood-brain barrier (BBB) penetration using LC-MS/MS. Computational tools like QSPR models may predict physicochemical properties for optimization .

Q. What analytical techniques are critical for characterizing this compound purity and stability?

Use HPLC with UV/Vis detection for purity assessment, and stability studies under accelerated conditions (e.g., 40°C/75% RH). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For degradation product analysis, employ LC-MS/MS with fragmentation patterns .

Advanced Research Questions

Q. How do protonation states of catalytic residues influence the reactivation efficiency of this compound?

The protonation state of histidine (H447 in human AChE) and the reactivator’s oxime group dictates nucleophilic capacity. Use quantum mechanics/molecular mechanics (QM/MM) simulations to model proton transfer pathways. Experimentally, conduct pH-rate profiling and compare results with theoretical predictions to identify optimal reactivation conditions .

Q. What experimental designs resolve contradictions between in vitro reactivation efficiency and in vivo therapeutic outcomes?

Adopt a two-variable experimental matrix: vary both inhibitor concentration (e.g., paraoxon) and reactivator dosage. Analyze data via 3D nonlinear regression (surface fitting) to disentangle competing factors like BBB penetration vs. intrinsic reactivation potency. Validate with microdialysis in CNS compartments .

Q. How can computational methods improve the prediction of this compound binding affinity?

Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) calculations to quantify binding free energy. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference with crystallographic data (if available) to refine docking poses .

Q. What strategies validate the selectivity of this compound against related enzymes (e.g., BChE)?

Perform parallel enzymatic assays with purified AChE and BChE under identical conditions. Use competitive inhibitors (e.g., ethopropazine) to isolate contributions. Structural analysis (e.g., X-ray crystallography) of reactivator-enzyme complexes can identify selectivity-determining residues .

Q. How do researchers address conflicting data on the optimal oxime group configuration for reactivation?

Systematically compare mono-oximes, bis-oximes, and hydroxylamine derivatives via structure-activity relationship (SAR) studies. Pair crystallographic data (e.g., oxime orientation in the active site) with kinetic parameters (Km, kcat) to resolve discrepancies. Meta-analyses of published datasets may reveal trends obscured in individual studies .

Q. What methodologies assess long-term neuroprotective effects of this compound post-exposure?

Combine histopathological analysis (e.g., neuronal degeneration via Nissl staining) with behavioral assays (e.g., Morris water maze) in chronic toxicity models. Longitudinal biomarker tracking (e.g., GFAP for astrogliosis) and transcriptomic profiling (RNA-seq) can elucidate molecular pathways affected by reactivator treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.